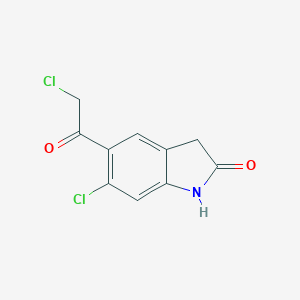
5-氯乙酰-6-氯氧吲哚
描述
Synthesis Analysis
The synthesis of 5-Chloroacetyl-6-chlorooxindole involves several steps, starting from basic raw materials like 4-chloroaniline and chloroacetyl chloride. A study by Wu Ming (2001) details a process that includes chloroacetylation and Friedel-Crafts reactions, achieving high yields and purity under optimized conditions. This synthesis pathway is critical for producing high-quality 5-Chloroacetyl-6-chlorooxindole for further applications in chemical and pharmaceutical research (Wu Ming, 2001).
Molecular Structure Analysis
The molecular structure of 5-Chloroacetyl-6-chlorooxindole and similar compounds has been studied using various spectroscopic and crystallographic techniques. For instance, the crystal and molecular structure of related chloroacetyl derivatives has been determined, providing insights into the conformation and geometric parameters essential for understanding their chemical behavior and reactivity (I. W. Bassi & R. Scordamaglia, 1977).
Chemical Reactions and Properties
5-Chloroacetyl-6-chlorooxindole participates in numerous chemical reactions, leveraging its chloroacetyl group for further functionalization. One pivotal study outlines a route to synthesize 5-(2-chloroacetyl)-6-chloro-indolinone, demonstrating the compound's versatility as an intermediate in the synthesis of complex molecules like Ziprasidone (Liu Xing-xing, 2010).
Physical Properties Analysis
The physical properties of 5-Chloroacetyl-6-chlorooxindole, such as melting points, solubility, and crystalline structure, are crucial for its application in synthesis and pharmaceutical formulation. Although specific data on 5-Chloroacetyl-6-chlorooxindole was not found, related studies on chloroindole derivatives provide a foundation for understanding its behavior in various solvents and conditions, which is essential for its practical use in synthesis and drug development (H. Ozisik, S. Saǧlam, & S. Bayari, 2008).
科学研究应用
合成吲哚衍生物: 用于合成具有2-氨基-1-羟乙基侧链的吲哚衍生物,有助于开发新的化合物 (Troxler et al., 1968)。
色氨酸衍生物生产: 5-氯乙酰-6-氯氧吲哚在合成色氨酸衍生物的5-取代产物中发挥作用,这对生物化学研究和药物开发很重要 (Jiang & Ma, 2002)。
吡嘧啶酮的合成: 用于酰化反应,导致合成C(6)-取代的吡嘧啶酮及其衍生物,扩展了药物化学中化合物的范围 (Steinlin & Vasella, 2009)。
药物开发: 与5-氯乙酰-6-氯氧吲哚密切相关的5-氯氧吲哚是辉瑞公司生产的候选药物tenidap sodium的起始物质 (Colgan, Haggan, & Reed, 1996)。
抑制剂研究: 与5-氯乙酰-6-氯氧吲哚相关的氧吲哚已被确定为一类新的α-葡萄糖苷酶抑制剂,这在糖尿病研究和治疗中具有重要意义 (Khan et al., 2014)。
不对称合成: 还进行了有关含有相邻四级-三级中心的3-氯氧吲哚的有机催化不对称合成的研究,表明该化合物在创建复杂分子结构方面具有潜力 (Noole et al., 2012)。
作用机制
安全和危害
未来方向
The feasibility of using 5-Chloroacetyl-6-chlorooxindole in various applications has been extensively studied, and the results have shown promising potential. The compound has been found to have antimicrobial, antitumor, and anti-inflammatory properties . It is also used as an intermediate in the synthesis of a variety of pharmaceuticals, including anticancer drugs, antiviral drugs, and antibiotics .
属性
IUPAC Name |
6-chloro-5-(2-chloroacetyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWVMDRRHHCTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395646 | |
| Record name | 5-chloroacetyl-6-chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118307-04-3 | |
| Record name | 5-(2-Chloroacetyl)-6-chlorooxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118307-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloroacetyl-6-chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



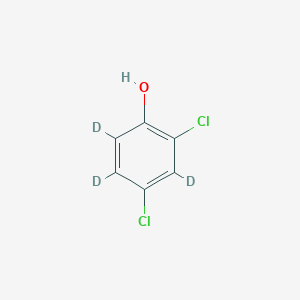


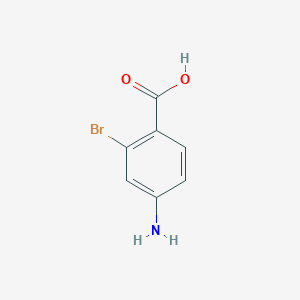
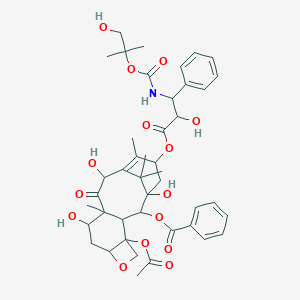
![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)
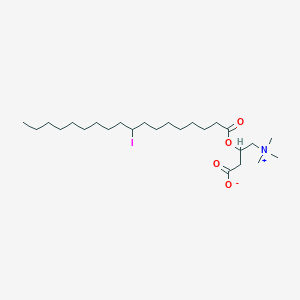
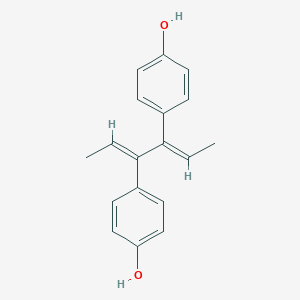

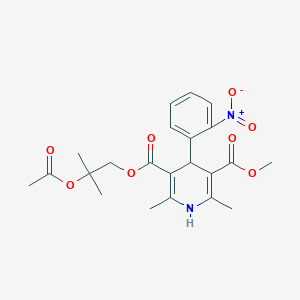
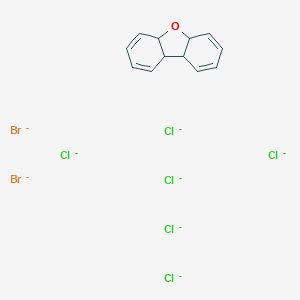

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)